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Compound of Interest

Compound Name: 4,5-Octanedione

Cat. No.: B1595355 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4,5-octanedione, a significant α-diketone in organic synthesis and flavor chemistry. Tailored for

researchers, scientists, and drug development professionals, this document delves into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this

compound. The guide emphasizes the interpretation of spectral data, providing both

experimental and predicted values to facilitate a deeper understanding of the molecule's

structural characteristics.

Introduction to 4,5-Octanedione and its
Spectroscopic Characterization
4,5-Octanedione (C₈H₁₄O₂) is a symmetrical α-diketone characterized by two adjacent

carbonyl groups. Its molecular structure presents a unique electronic environment that gives

rise to distinct spectroscopic signatures. Understanding these signatures is paramount for its

identification, purity assessment, and for predicting its reactivity in various chemical

transformations. This guide will explore the key spectroscopic techniques used to elucidate the

structure of 4,5-octanedione, providing a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. Due to the unavailability of experimental NMR spectra in the public domain, the
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following data is predicted based on well-established computational models and analysis of

analogous structures.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,5-octanedione is expected to be relatively simple due to the

molecule's symmetry. The protons on the carbon atoms adjacent to the carbonyl groups (α-

protons) are the most deshielded, appearing further downfield.

Table 1: Predicted ¹H NMR Data for 4,5-Octanedione

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~0.94 Triplet 6H -CH₃ (C1, C8)

~1.65 Sextet 4H -CH₂- (C2, C7)

~2.70 Triplet 4H -CH₂-C=O (C3, C6)

Disclaimer: These are predicted values and may differ from experimental results.

The predicted spectrum indicates three distinct proton environments. The methyl protons (C1

and C8) are expected to appear as a triplet around 0.94 ppm due to coupling with the adjacent

methylene protons. The methylene protons at C2 and C7 are predicted to be a sextet around

1.65 ppm, being coupled to both the methyl and the other methylene protons. The methylene

protons alpha to the carbonyl groups (C3 and C6) are the most deshielded and are expected to

appear as a triplet around 2.70 ppm.

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4,5-octanedione is also simplified by its symmetry, showing only

four distinct carbon signals. The most notable feature is the highly deshielded signal of the

carbonyl carbons.

Table 2: Predicted ¹³C NMR Data for 4,5-Octanedione
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Chemical Shift (δ) (ppm) Assignment

~13.7 -CH₃ (C1, C8)

~16.9 -CH₂- (C2, C7)

~37.5 -CH₂-C=O (C3, C6)

~207.0 C=O (C4, C5)

Disclaimer: These are predicted values and may differ from experimental results.

The carbonyl carbons (C4 and C5) are predicted to have a chemical shift of approximately

207.0 ppm, which is characteristic for α-diketones. The other carbon signals appear in the

aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies. For 4,5-octanedione, the most prominent feature in

the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration.

Predicted IR Absorption Data
Table 3: Predicted Characteristic IR Absorption Bands for 4,5-Octanedione

Frequency (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretch (alkane)

~1715 Strong C=O stretch (α-diketone)

~1465 Medium C-H bend (methylene)

~1375 Medium C-H bend (methyl)

The most diagnostic peak in the IR spectrum of 4,5-octanedione is the strong absorption

around 1715 cm⁻¹, which is characteristic of the carbonyl stretching in α-diketones. The

presence of adjacent carbonyl groups slightly lowers the frequency compared to a simple

ketone. The C-H stretching and bending vibrations are also expected in their typical regions.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The following data is based on the experimental electron ionization (EI) mass

spectrum of 4,5-octanedione available from the NIST WebBook.

Experimental Mass Spectrometry Data
Table 4: Experimental Mass Spectrum Data for 4,5-Octanedione

m/z Relative Abundance (%) Proposed Fragment

27 15 [C₂H₃]⁺

29 25 [C₂H₅]⁺

43 100 [CH₃CH₂CO]⁺

71 85 [CH₃CH₂CH₂CO]⁺

113 5 [M - C₂H₅]⁺

142 2 [M]⁺

The mass spectrum shows a small molecular ion peak ([M]⁺) at m/z 142, corresponding to the

molecular weight of 4,5-octanedione (142.20 g/mol ). The base peak is observed at m/z 43,

which can be attributed to the stable acylium ion [CH₃CH₂CO]⁺ formed by α-cleavage. Another

significant peak is present at m/z 71, corresponding to the [CH₃CH₂CH₂CO]⁺ acylium ion, also

a result of α-cleavage.
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Caption: Proposed fragmentation pathway of 4,5-octanedione in EI-MS.

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid α-diketone

like 4,5-octanedione.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to the ¹H spectrum due to the

lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

NMR Workflow

Sample Preparation
(10-20 mg in 0.6 mL CDCl₃)

Instrument Setup
(Tuning and Shimming)

¹H NMR Acquisition

¹³C NMR Acquisition

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis

Click to download full resolution via product page

Caption: A generalized workflow for acquiring NMR spectra.
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FT-IR Spectroscopy Protocol
Sample Preparation (Neat Liquid): Place a drop of the liquid sample directly onto the center

of a clean, dry salt plate (e.g., NaCl or KBr).

Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread

into a thin film.

Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FT-IR

spectrometer.

Background Scan: Run a background spectrum with the empty sample compartment.

Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z.

References
NIST Chemistry WebBook, SRD 69: 4,5-Octanedione. [Link]

NMRDB.org: Online NMR prediction tool. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1595355?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5455243
https://www.nmrdb.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric
Identification of Organic Compounds. John Wiley & Sons.

To cite this document: BenchChem. [Spectroscopic Data of 4,5-Octanedione: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595355#spectroscopic-data-of-4-5-octanedione-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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